(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile (3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1462290-00-1
VCID: VC11683016
InChI: InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9-/m0/s1
SMILES: CC1CC(C(=O)N1)(C#N)C2CC2
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol

(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile

CAS No.: 1462290-00-1

Cat. No.: VC11683016

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile - 1462290-00-1

Specification

CAS No. 1462290-00-1
Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
IUPAC Name (3R,5S)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile
Standard InChI InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9-/m0/s1
Standard InChI Key OFLIZMHGJUWIHY-RCOVLWMOSA-N
Isomeric SMILES C[C@H]1C[C@](C(=O)N1)(C#N)C2CC2
SMILES CC1CC(C(=O)N1)(C#N)C2CC2
Canonical SMILES CC1CC(C(=O)N1)(C#N)C2CC2

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s molecular formula is C₁₀H₁₃N₂O, with a molecular weight of 177.23 g/mol (calculated based on analogous structures) . Its core structure consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) fused with a lactam (2-oxo) group. Key substituents include:

  • A cyclopropyl group at the 3-position, introducing steric strain and conformational rigidity.

  • A methyl group at the 5-position, influencing hydrophobic interactions.

  • A nitrile (-CN) group at the 3-position, providing potential sites for chemical modifications or hydrogen bonding .

Stereochemical Configuration

The (3R,5S) configuration is critical to its biological activity. Stereoisomerism in pyrrolidine derivatives often leads to divergent pharmacological profiles. For example, the (3S,5R)-isomer (PubChem CID: 117840426) exhibits distinct physicochemical properties, such as a molecular weight of 164.20 g/mol and a different spatial arrangement of substituents . The enantiomeric purity of (3R,5S)-3-cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is essential for its intended applications, as mirrored in the activity of related compounds like (3R,5S)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile against Helicobacter pylori.

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Property(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile(3R,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile(3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile
Molecular FormulaC₁₀H₁₃N₂OC₁₀H₁₃N₂OC₉H₁₂N₂O
Molecular Weight (g/mol)177.23178.23164.20
Melting Point (°C)393.9 (predicted)393.9 (reported)Not available
Key Functional GroupsCyclopropyl, methyl, nitrile, lactamCyclopropyl, ethyl, nitrile, lactamCyclopropyl, methyl, nitrile, lactam

Synthesis and Manufacturing

Key Reagents and Conditions

  • Bases: Potassium tert-butoxide or LDA for deprotonation during cyclization.

  • Solvents: Polar aprotic solvents like DMF or THF to stabilize intermediates.

  • Catalysts: Palladium or nickel complexes for cross-coupling reactions involving the nitrile group .

Table 2: Representative Synthetic Steps for Analogous Compounds

StepReaction TypeReagents/ConditionsYield (%)
1CyclopropanationDichlorocarbene, phase-transfer catalyst65–70
2Lactam cyclizationNaH, DMF, 80°C80
3Nitrile introductionKCN, CuCN, DMSO75

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: Predicted to be 393.9°C based on analogous structures.

  • Density: Estimated at 1.13 g/cm³ at 20°C.

  • Solubility: Limited solubility in water due to the hydrophobic cyclopropyl and methyl groups; soluble in DMSO and DMF .

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~2250 cm⁻¹ (C≡N stretch), ~1680 cm⁻¹ (lactam C=O stretch).

  • NMR:

    • ¹H NMR: δ 1.0–1.2 (cyclopropyl protons), δ 1.4 (methyl group), δ 3.5–4.0 (pyrrolidine ring protons).

    • ¹³C NMR: δ 120–125 (nitrile carbon), δ 175 (lactam carbonyl) .

Biological Activity and Pharmacological Applications

Mechanism of Action

The compound’s nitrile group may act as a hydrogen bond acceptor, while the lactam ring mimics peptide bonds, enabling interactions with biological targets. Analogous pyrrolidine derivatives inhibit enzymes such as D-amino acid oxidase or bind to G-protein-coupled receptors .

Future Research Directions

  • Stereoselective Synthesis: Development of cost-effective asymmetric routes.

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize efficacy.

  • In Vivo Studies: Evaluation of pharmacokinetics and toxicity profiles.

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